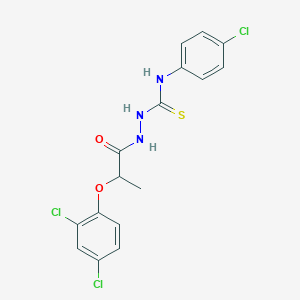

![molecular formula C19H15NO3 B2514952 2-{1-[(3-アセチルフェニル)アミノ]エチリデン}-2,3-ジヒドロ-1H-インデン-1,3-ジオン CAS No. 497061-06-0](/img/structure/B2514952.png)

2-{1-[(3-アセチルフェニル)アミノ]エチリデン}-2,3-ジヒドロ-1H-インデン-1,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

The exact mechanism of action of 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione is not yet fully understood. However, it is believed that the compound binds to and inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of the enzyme activity leads to the anti-inflammatory and anti-bacterial effects of 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione. Additionally, 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione is thought to act as an antioxidant, which can protect cells from oxidative damage.

Biochemical and Physiological Effects

2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione has been found to possess anti-inflammatory and anti-bacterial activities. It has also been studied for its potential to inhibit the growth of cancer cells. Additionally, 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione has been found to act as an antioxidant, which can protect cells from oxidative damage. Furthermore, 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione has been studied for its potential to reduce inflammation and improve wound healing.

実験室実験の利点と制限

The advantages of using 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione in lab experiments include its low toxicity and its potential as a drug candidate. Additionally, it is simple and efficient to synthesize, making it a preferred method for synthesizing 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione. However, there are some limitations to using 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione in lab experiments. For example, the exact mechanism of action of 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione is not yet fully understood, and its effects on humans are still being studied.

将来の方向性

Future research on 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione could focus on further elucidating its mechanism of action and exploring its potential applications in pharmaceuticals and biochemistry. Additionally, further research could be conducted on its potential to inhibit the growth of cancer cells and its ability to act as an antioxidant. Additionally, further research could be conducted on its potential to reduce inflammation and improve wound healing. Finally, further research could be conducted on its potential to be used in organic synthesis.

合成法

2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione can be synthesized via a three-step process. The first step involves the condensation reaction of aniline and acetaldehyde, which yields an aldimine. The aldimine is then reacted with an alkyl halide to form the corresponding alkyl aldimine. Finally, the alkyl aldimine is reacted with a base to produce 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione. This synthesis method is simple and efficient, making it a preferred method for synthesizing 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione.

科学的研究の応用

- インドール誘導体は、抗がん剤としての可能性から注目を集めています。 研究者たちは、がん細胞の増殖を阻害し、アポトーシス(プログラムされた細胞死)を誘導し、腫瘍の進行を阻害する能力を探求しています .

- インドール誘導体は、細菌、真菌、ウイルスに対する抗菌活性を示します。 これらの化合物は、新しい抗生物質や抗ウイルス薬の開発のためのリードとなり得ます .

- インドールは、その抗炎症作用で知られています。 これらは、免疫応答を調節し、さまざまな疾患における炎症を軽減することができます .

- インドール誘導体は、しばしば酵素と相互作用し、その活性を影響を与えます。 この化合物は、病気の経路に関与する特定の酵素を阻害する可能性があります .

- インドール系化合物は、蛍光やリン光など、興味深い光物理的特性を示すことがよくあります。 これらの特性は、センサー、イメージング剤、またはオプトエレクトロニクスデバイスで利用できます .

抗がん作用

抗菌活性

抗炎症作用

神経保護作用

酵素阻害

光物理的特性

特性

IUPAC Name |

2-[N-(3-acetylphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-11(20-14-7-5-6-13(10-14)12(2)21)17-18(22)15-8-3-4-9-16(15)19(17)23/h3-10,22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWANUSVFZHZSEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)

![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)

![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)

![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)